molecular formula C19H15N7OS B4996406 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B4996406
M. Wt: 389.4 g/mol
InChI Key: SXWNYOMWQAYHMV-UHFFFAOYSA-N
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Description

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound. It features a unique structure that combines multiple rings, including pyrazole, pyridine, and pyrimidine, with functional groups such as methylsulfanyl and triazole. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves multiple steps. One common approach is the nucleophilic substitution reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions . The product structure is confirmed using techniques such as 1H NMR and mass spectrometry.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly involving the triazole and pyrimidine rings.

    Oxidation and Reduction: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Cyclization: The compound can undergo cyclization reactions to form additional fused ring systems.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Cyclization Agents: Such as acids or bases to facilitate ring closure.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the triazole or pyrimidine rings.

Scientific Research Applications

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, as a kinase inhibitor, it can interfere with the phosphorylation process, thereby affecting cell signaling pathways involved in cancer proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-7-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its combination of multiple heterocyclic rings and functional groups

Properties

IUPAC Name

4-methyl-11-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N7OS/c1-11-15(12-6-4-3-5-7-12)16-20-10-13-14(26(16)24-11)8-9-25(17(13)27)18-21-19(28-2)23-22-18/h3-10H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXWNYOMWQAYHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(C=NC2=C1C4=CC=CC=C4)C(=O)N(C=C3)C5=NC(=NN5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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